REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].[CH3:10][C:11]1[CH:16]=[CH:15][N:14]2[N:17]=[C:18]([S:20](Cl)(=[O:22])=[O:21])[N:19]=[C:13]2[N:12]=1>N1C=CC=CC=1>[CH3:10][C:11]1[CH:16]=[CH:15][N:14]2[N:17]=[C:18]([S:20]([NH:4][C:3]3[C:2]([F:1])=[CH:8][CH:7]=[CH:6][C:5]=3[F:9])(=[O:22])=[O:21])[N:19]=[C:13]2[N:12]=1
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC=C1)F
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
36.1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=2N(C=C1)N=C(N2)S(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 15.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
The pyridine was removed by evaporation at reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with 600 ml of 0.5N NaOH
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all soluble material the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through celite
|
Type
|
CUSTOM
|
Details
|
The precipitate which separated upon acidification
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2N(C=C1)N=C(N2)S(=O)(=O)NC2=C(C=CC=C2F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |